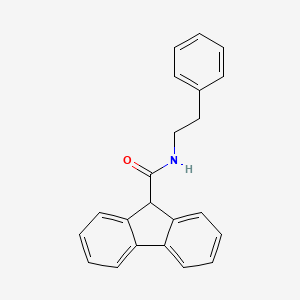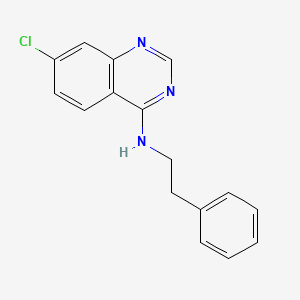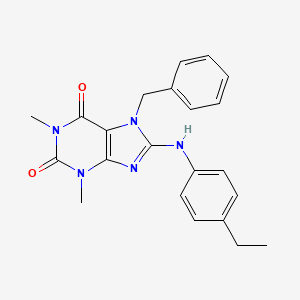
7-Benzyl-8-(4-ethylanilino)-1,3-dimethylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-Benzyl-8-(4-ethylanilino)-1,3-dimethylpurine-2,6-dione” is a chemical compound with the linear formula C22H23N5O2 . Its molecular weight is 389.461 .
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its linear formula, consists of 22 carbon atoms, 23 hydrogen atoms, 5 nitrogen atoms, and 2 oxygen atoms .Wirkmechanismus
7-Benzyl-8-(4-ethylanilino)-1,3-dimethylpurine-2,6-dione 31-8220 inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase domain. This prevents the transfer of phosphate groups to target proteins, thereby disrupting the downstream signaling pathways. This compound 31-8220 has been shown to be a potent inhibitor of PKC, which plays a critical role in regulating cell growth and differentiation.
Biochemical and Physiological Effects:
This compound 31-8220 has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth in animal models. This compound 31-8220 has also been shown to modulate the activity of ion channels and neurotransmitter receptors, suggesting potential therapeutic applications in neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
7-Benzyl-8-(4-ethylanilino)-1,3-dimethylpurine-2,6-dione 31-8220 has several advantages for lab experiments. It is a potent and selective inhibitor of protein kinases, making it a valuable tool for studying the role of these kinases in biological processes. This compound 31-8220 is also relatively easy to synthesize and purify, making it readily available for research purposes. However, this compound 31-8220 has some limitations, including its potential toxicity and off-target effects. Researchers must carefully consider the concentration and duration of this compound 31-8220 treatment to minimize these effects.
Zukünftige Richtungen
7-Benzyl-8-(4-ethylanilino)-1,3-dimethylpurine-2,6-dione 31-8220 has shown great potential for use in scientific research, and there are several future directions for its application. One potential area of research is the development of this compound 31-8220 analogs with improved selectivity and reduced toxicity. Another area of research is the investigation of the role of protein kinases in neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound 31-8220 has also been shown to have potential as a therapeutic agent for cancer and other diseases, and further studies are needed to explore its clinical applications.
Synthesemethoden
The synthesis of 7-Benzyl-8-(4-ethylanilino)-1,3-dimethylpurine-2,6-dione 31-8220 involves several steps, including the reaction of 8-bromo-7-(4-ethylanilino)-1,3-dimethylxanthine with benzylamine, followed by the addition of potassium carbonate and benzyl bromide. The resulting compound is then purified using chromatography techniques to obtain this compound 31-8220 in its pure form.
Wissenschaftliche Forschungsanwendungen
7-Benzyl-8-(4-ethylanilino)-1,3-dimethylpurine-2,6-dione 31-8220 has been widely used in scientific research to study the role of protein kinases in various biological processes. It has been shown to inhibit the activity of several protein kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK). This compound 31-8220 has been used to investigate the involvement of these kinases in cellular signaling pathways, apoptosis, and cancer progression.
Eigenschaften
IUPAC Name |
7-benzyl-8-(4-ethylanilino)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-4-15-10-12-17(13-11-15)23-21-24-19-18(20(28)26(3)22(29)25(19)2)27(21)14-16-8-6-5-7-9-16/h5-13H,4,14H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYARARSFXNXURE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2847764.png)
![4-{4-Methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2-pyridinyl}morpholine](/img/structure/B2847768.png)
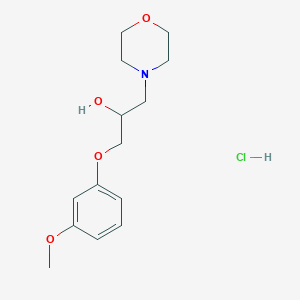

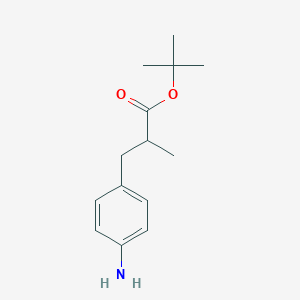
![Ethyl 8,8-dioxo-8lambda6-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride](/img/structure/B2847774.png)
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2847775.png)
![2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2847776.png)
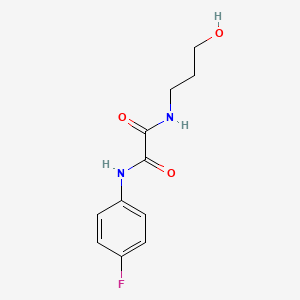
![2-(2,6-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2847778.png)
